
(2-Methylbuta-1,3-dien-1-yl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylbuta-1,3-dien-1-yl)phosphonic acid is a chemical compound with the molecular formula C5H9O3P. It is characterized by the presence of a phosphonic acid group attached to a 2-methylbuta-1,3-diene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbuta-1,3-dien-1-yl)phosphonic acid typically involves the reaction of 2-methylbuta-1,3-diene with phosphonic acid derivatives under controlled conditions. One common method includes the electrophilic halogenation of substituted diethyl [4-(6-amino-9H-purin-9-yl)-3-methylbuta-1,2-dien-1-yl]phosphonates, followed by heterocyclization involving the phosphoryl oxygen atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methylbuta-1,3-dien-1-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to carbonyl compounds under oxidative conditions.
Reduction: Formation of reduced phosphonic acid derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions involving the diene and phosphonic acid groups.
Common Reagents and Conditions:
Oxidation: Ozone or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents like chlorine in chloroform at low temperatures.
Major Products: The major products formed from these reactions include various phosphonate analogs and derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
(2-Methylbuta-1,3-dien-1-yl)phosphonic acid has several scientific research applications:
Biology: Potentially biologically active compounds that can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its antiviral properties and as a precursor for designing new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Wirkmechanismus
The mechanism of action of (2-Methylbuta-1,3-dien-1-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. For instance, phosphonate analogs can mimic natural nucleotides and interfere with viral replication processes. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl (3-methylbuta-1,2-dien-1-yl)phosphonate
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid
Comparison: Compared to similar compounds, (2-Methylbuta-1,3-dien-1-yl)phosphonic acid is unique due to its specific diene structure and the presence of a phosphonic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
24590-63-4 |
|---|---|
Molekularformel |
C5H9O3P |
Molekulargewicht |
148.10 g/mol |
IUPAC-Name |
2-methylbuta-1,3-dienylphosphonic acid |
InChI |
InChI=1S/C5H9O3P/c1-3-5(2)4-9(6,7)8/h3-4H,1H2,2H3,(H2,6,7,8) |
InChI-Schlüssel |
LZHQVHGSVTVYOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CP(=O)(O)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


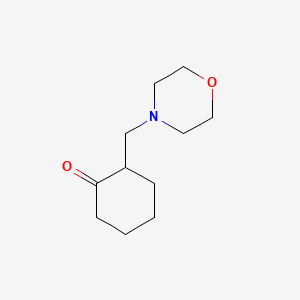
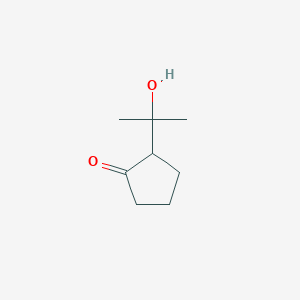
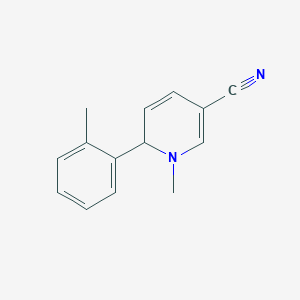
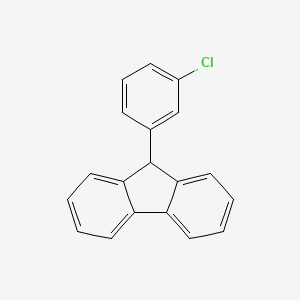
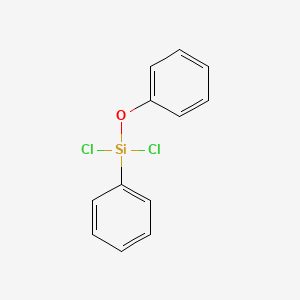
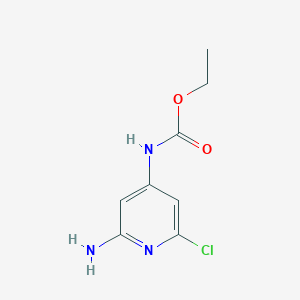
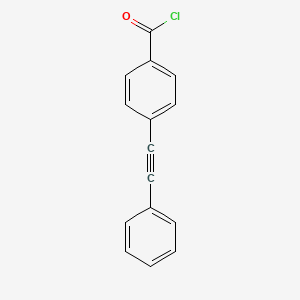

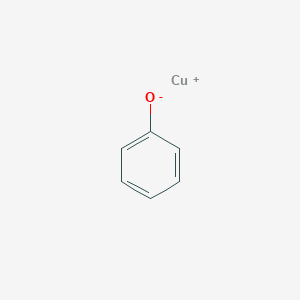
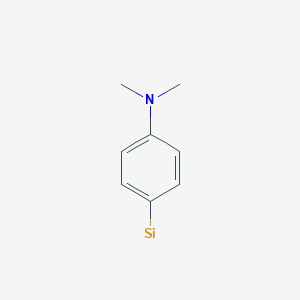
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
